molecular formula C10H13N5O2 B2440676 8-amino-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione CAS No. 332099-04-4

8-amino-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2440676
CAS No.: 332099-04-4
M. Wt: 235.247
InChI Key: HATYSZAHWWDGDB-UHFFFAOYSA-N
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Description

8-amino-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative. Purines are a group of heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleic acids (DNA and RNA). This compound, with its unique substituents, may have specific properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-amino-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common starting material could be a purine derivative, which undergoes alkylation, amination, and other functional group modifications under controlled conditions. Specific reagents and catalysts are used to achieve the desired substitutions at the 3, 7, and 8 positions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl and allyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions could target the carbonyl groups in the purine ring, potentially converting them to hydroxyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution could introduce new functional groups, enhancing the compound’s reactivity or biological activity.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals or agrochemicals.

Biology

In biological research, it might serve as a probe or inhibitor for studying enzyme functions, particularly those involving purine metabolism.

Medicine

Medically, derivatives of purines are often explored for their potential as antiviral, anticancer, or anti-inflammatory agents. This compound could be investigated for similar therapeutic applications.

Industry

In industry, it could be used in the synthesis of specialty chemicals, dyes, or as an intermediate in the production of other valuable compounds.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Typically, purine derivatives interact with enzymes or receptors involved in nucleic acid metabolism. The molecular targets could include kinases, polymerases, or other proteins that recognize purine structures. The pathways involved might include inhibition of DNA/RNA synthesis, modulation of signal transduction, or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-trimethylxanthine, a stimulant found in coffee and tea.

    Theobromine: 3,7-dimethylxanthine, found in chocolate.

    Theophylline: 1,3-dimethylxanthine, used in respiratory diseases.

Uniqueness

8-amino-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substituents, which may confer distinct chemical and biological properties. These differences could make it more suitable for certain applications or provide advantages in terms of reactivity, stability, or selectivity.

Properties

IUPAC Name

8-amino-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2/c1-5(2)4-15-6-7(12-9(15)11)14(3)10(17)13-8(6)16/h1,4H2,2-3H3,(H2,11,12)(H,13,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATYSZAHWWDGDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=C(N=C1N)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332099-04-4
Record name 8-AMINO-3-METHYL-7-(2-METHYL-2-PROPENYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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